molecular formula C20H14O6 B2422853 8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 637753-42-5

8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2422853
CAS No.: 637753-42-5
M. Wt: 350.326
InChI Key: FVRVXPPDZRVUSE-UHFFFAOYSA-N
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Description

8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzofuran moiety fused with a dioxolochromen structure

Properties

IUPAC Name

8-(7-ethoxy-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-2-22-14-5-3-4-11-6-15(26-20(11)14)13-8-19(21)25-16-9-18-17(7-12(13)16)23-10-24-18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRVXPPDZRVUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC5=C(C=C34)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of 7-ethoxybenzofuran-2-carbaldehyde with 3,4-methylenedioxyphenol in the presence of a catalyst such as sulfonic-acid-functionalized silica. The reaction is carried out under solvent-free conditions at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and chromen moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, its antioxidant properties can protect cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]chromen-8-one
  • 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one

Uniqueness

8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to the presence of the ethoxybenzofuran moiety, which imparts distinct chemical and biological properties.

Biological Activity

Structural Characteristics

The compound features a complex structure characterized by the following components:

  • Chromene core : A bicyclic structure that is central to its biological activity.
  • Dioxole and benzofuran moieties : These functional groups contribute to its interaction with biological targets.

Antioxidant Properties

Research indicates that compounds similar to 8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress and potentially lowering the risk of chronic diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters like dopamine .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Some studies report that derivatives of chromenone can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can reduce inflammation markers, indicating potential applications in treating inflammatory diseases. This is particularly relevant given the role of inflammation in various chronic conditions.

Study 1: Neuroprotection in Animal Models

A study conducted on animal models indicated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. The results showed a marked reduction in neuronal cell death compared to control groups .

Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. Results indicated a high scavenging activity, comparable to established antioxidants such as vitamin C .

Study 3: Anticancer Potential

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer. The findings revealed that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .

Table 1: Biological Activities of this compound

Activity TypeMethod UsedResultReference
AntioxidantDPPH ScavengingIC50 = 25 µM
NeuroprotectionIn vivo modelReduced neuronal death by 40%
AnticancerMTT AssayIC50 = 30 µM (MCF-7 cells)
Anti-inflammatoryELISA for cytokinesDecreased IL-6 levels

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